

# Spectroscopic Profile of (tert-Butoxycarbonyl)-L-valyl-L-alanine: A Technical Guide

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## Compound of Interest

Compound Name: (tert-Butoxycarbonyl)-L-valyl-L-alanine

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This technical guide provides an in-depth overview of the spectroscopic data for **(tert-Butoxycarbonyl)-L-valyl-L-alanine** (Boc-Val-Ala), a crucial dipeptide derivative frequently utilized in the synthesis of therapeutic peptides and as a cleavable linker in antibody-drug conjugates (ADCs). This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

## Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for Boc-Val-Ala based on the analysis of its constituent amino acids and general principles of peptide spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **(tert-Butoxycarbonyl)-L-valyl-L-alanine** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.0-7.5	d	1H	NH (Ala)
~5.0-5.5	d	1H	NH (Val)
~4.3-4.6	m	1H	$\alpha$ -CH (Ala)
~4.0-4.3	m	1H	$\alpha$ -CH (Val)
~2.0-2.3	m	1H	$\beta$ -CH (Val)
1.45	s	9H	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~1.3-1.5	d	3H	$\beta$ -CH <sub>3</sub> (Ala)
~0.9-1.0	d	6H	$\gamma$ -CH <sub>3</sub> (Val)
~11.0-12.0	br s	1H	COOH

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **(tert-Butoxycarbonyl)-L-valyl-L-alanine** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
~173-176	C=O (Ala, acid)
~171-173	C=O (Val, amide)
~155-157	C=O (Boc)
~80	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~58-60	$\alpha$ -CH (Val)
~48-50	$\alpha$ -CH (Ala)
~30-32	$\beta$ -CH (Val)
28.3	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~18-20	$\beta$ -CH <sub>3</sub> (Ala)
~17-19	$\gamma$ -CH <sub>3</sub> (Val)

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **(tert-Butoxycarbonyl)-L-valyl-L-alanine**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~3300	N-H	Amide A, stretching
~2970	C-H	Alkyl stretching
~1740	C=O	Carboxylic acid carbonyl stretching
~1700	C=O	Urethane carbonyl (Boc) stretching
~1650	C=O	Amide I, C=O stretching
~1530	N-H	Amide II, N-H bending

## Mass Spectrometry (MS)

The molecular formula for **(tert-Butoxycarbonyl)-L-valyl-L-alanine** is C<sub>13</sub>H<sub>24</sub>N<sub>2</sub>O<sub>5</sub>, with a molecular weight of 288.34 g/mol .[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for **(tert-Butoxycarbonyl)-L-valyl-L-alanine**

m/z	Ion	Description
289.17	[M+H] <sup>+</sup>	Protonated molecular ion
311.15	[M+Na] <sup>+</sup>	Sodium adduct
233.15	[M+H-C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>	Loss of isobutylene from Boc group
189.13	[M+H-Boc] <sup>+</sup>	Loss of the Boc group
116.07	[Boc-Val] <sup>+</sup> fragment	b-ion fragment
90.05	[Ala+H] <sup>+</sup>	y-ion fragment

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of protected peptide fragments.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **(tert-Butoxycarbonyl)-L-valyl-L-alanine** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

### IR Spectroscopy

- **Sample Preparation:** For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.<sup>[2][3]</sup> For transmission spectroscopy, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- **Data Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.<sup>[2][3]</sup> Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup> over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

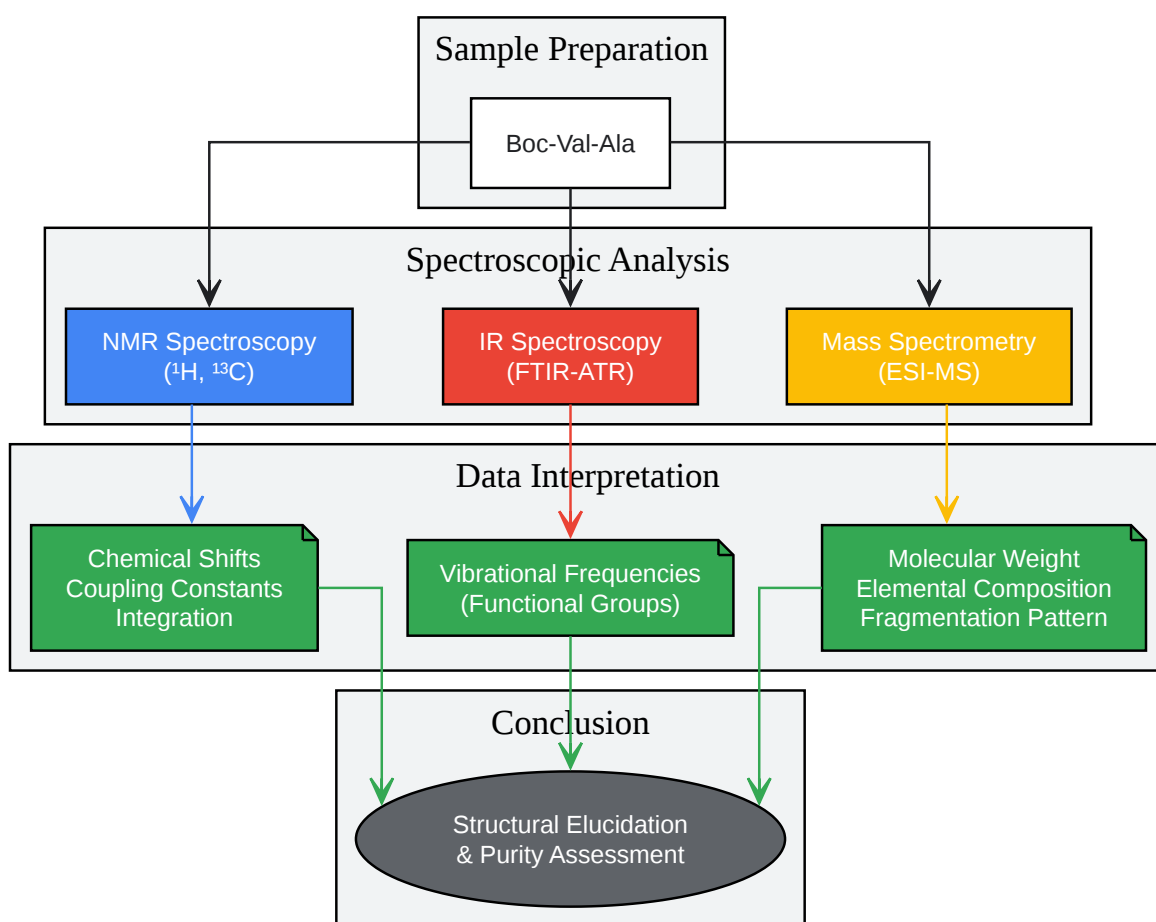
### Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

- Data Acquisition: Introduce the sample into the mass spectrometer via electrospray ionization (ESI).[4][5] Acquire the mass spectrum in positive ion mode over a mass-to-charge ( $m/z$ ) range of 50-500. For fragmentation analysis (MS/MS), the protonated molecular ion ( $[M+H]^+$ ) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.[4][5]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a dipeptide like **(tert-Butoxycarbonyl)-L-valyl-L-alanine**.



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